molecular formula C10H9N3 B1601526 [4,4'-Bipyridin]-3-amine CAS No. 52311-43-0

[4,4'-Bipyridin]-3-amine

Cat. No. B1601526
CAS RN: 52311-43-0
M. Wt: 171.2 g/mol
InChI Key: SBAXPGZWSYZUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4,4’-Bipyridin]-3-amine” is an organic compound with the formula (C5H4N)2 . It is one of several isomers of bipyridine. It is a colorless solid that is soluble in organic solvents . It is mainly used as a precursor to N, N ′-dimethyl-4,4′-bipyridinium .


Synthesis Analysis

The synthesis of non-centrosymmetric dipolar 4,4′-bipyridines bearing 2,6- and 3,5-functionalized pyridyl moieties at the peripheries is described . Central to the strategy is the selective substitution on only one pyridyl motif that could contain electron-donating or electron-withdrawing groups .


Molecular Structure Analysis

The 4,4′-BIPY molecules form stacks (interactions) in the direction of the b axis, which were calculated as nearly equally as strong as the 4,4′-BIPY···H2O interactions .


Chemical Reactions Analysis

The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required for complete reaction with the analyte .


Physical And Chemical Properties Analysis

All matter has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume .

Scientific Research Applications

Coordination Chemistry

“[4,4’-Bipyridin]-3-amine” is known as an excellent ligand in coordination chemistry . It strongly coordinates with metal centers, which is crucial for many chemical reactions .

Catalysis

This compound plays a significant role in catalysis . Its ability to interact with different molecules through non-covalent interactions leads to the formation of catalysts with unique properties .

Material Chemistry

In the field of material chemistry, “[4,4’-Bipyridin]-3-amine” is used in the design and development of new materials . Its unique structure and properties make it a valuable component in this field .

Supramolecular Structures

“[4,4’-Bipyridin]-3-amine” is used in the formation of supramolecular structures . The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions, leading to supramolecular structures with interesting properties .

Biologically Active Molecules

Bipyridines and their derivatives, including “[4,4’-Bipyridin]-3-amine”, are used as fundamental components in various applications, including biologically active molecules .

Photosensitizers

“[4,4’-Bipyridin]-3-amine” and its derivatives are extensively used as photosensitizers . These compounds have the ability to absorb light and transfer the energy to other molecules, making them useful in a variety of scientific and industrial applications .

Viologens

The quaternization of nitrogens in 4,4’-bipyridines generates viologens, which are known for their good electrochemical properties . “[4,4’-Bipyridin]-3-amine” can be used in the synthesis of these compounds .

Transition-Metal Catalysis

Bipyridines and their derivatives are extensively used as ligands in transition-metal catalysis . “[4,4’-Bipyridin]-3-amine”, with its unique structure and properties, can enhance the performance of these catalysts .

Mechanism of Action

Target of Action

It is known that 4,4’-bipyridine derivatives have been employed in numerous applications, exploiting their redox activity and electrochromic aptitude . Two important classes of 4,4’-bipyridine-based products are viologens (i.e., N,N’-disubstituted derivatives) and monoquats (i.e., monosubstituted 4,4’-bipyridine derivatives) .

Mode of Action

In general, the mode of action of a compound refers to the functional or anatomical changes at a cellular level induced by exposure to a substance . The mechanism of action includes specific targets or pathways modulated by the compound .

Biochemical Pathways

It is known that environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .

Pharmacokinetics

The pharmacokinetics of [4,4’-Bipyridin]-3-amine, which refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

It is known that cellular response to environmental factors often follows the basic pattern of the ‘cellular stress response’ consisting of macromolecular damage to proteins, lipids, and dna; cell cycle arrest; molecular repair; and cell death when damage becomes too extensive to repair .

Action Environment

Environmental factors often influence the action, efficacy, and stability of a compound . These factors can lead to genetic damage that causes disease and can also often interact with genes, leading to a complex interplay between genes and environment, that underlie the risk and development of disease .

Safety and Hazards

Safety hazards need to unambiguously remain safety hazards under all circumstances in life . Proper cognizance of safety hazards leads to enhanced compliance with legislative requirements .

Future Directions

Future directions are further elaborated regarding the possible ways to expand this work to provide a practical impact on students’ epistemological development .

properties

IUPAC Name

4-pyridin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAXPGZWSYZUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545582
Record name [4,4'-Bipyridin]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,4'-Bipyridin]-3-amine

CAS RN

52311-43-0
Record name [4,4′-Bipyridin]-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52311-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4,4'-Bipyridin]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-3-nitro-pyridine (100 mg, 0.6307 mmol), 4-pyridylboronic acid (77.52 mg, 0.6307 mmol), palladium; triphenylphosphane (36.45 mg, 0.03154 mmol), K3PO4 (946.0 μL, of 2 M, 1.892 mmol) in dioxane (3 mL) was heated at 130° C. for 30 min in a microwave. The mixture was loaded on a SCX column, washed with MeOH. The product was eluted with a 2M NH3 in MeOH. The filtrate was concentrated in vacuo. The residue was dissolved in MeOH (20 mL), Pd/C 10% (42.04 mg, 0.3950 mmol) was added and the mixture was hydrogenated (H2 balloon) overnight. The catalyst was filtered off and the filtrate was concentrated in vacuo yielding [4,4′-bipyridin]-3-amine that was used in next step without further purification. MS (ES+) 172.1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
77.52 mg
Type
reactant
Reaction Step Two
Quantity
36.45 mg
Type
reactant
Reaction Step Three
Name
Quantity
946 μL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
42.04 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4,4'-Bipyridin]-3-amine
Reactant of Route 2
Reactant of Route 2
[4,4'-Bipyridin]-3-amine
Reactant of Route 3
Reactant of Route 3
[4,4'-Bipyridin]-3-amine
Reactant of Route 4
Reactant of Route 4
[4,4'-Bipyridin]-3-amine
Reactant of Route 5
Reactant of Route 5
[4,4'-Bipyridin]-3-amine
Reactant of Route 6
Reactant of Route 6
[4,4'-Bipyridin]-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.